N-benzyl-2-hydroxy-N-methylethanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-hydroxy-N-methylethanamine oxide is an organic compound with the molecular formula C10H15NO2 It is a derivative of ethanolamine, where the nitrogen atom is substituted with a benzyl group and a methyl group, and the oxygen atom is bonded to the nitrogen, forming an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-2-hydroxy-N-methylethanamine oxide can be synthesized through the oxidation of N-benzyl-N-methylethanamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, including N-benzyl-N-methylethanamine and an oxidizing agent, are mixed in the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through distillation or other purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-hydroxy-N-methylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to N-benzyl-N-methylethanamine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of N-benzyl-N-methylethanamine.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-hydroxy-N-methylethanamine oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-hydroxy-N-methylethanamine oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylethanolamine: A related compound with similar functional groups but without the benzyl substitution.
N-benzyl-N-methylethanamine: The precursor to N-benzyl-2-hydroxy-N-methylethanamine oxide.
N-benzyl-2-chloro-N-methylethanamine: A similar compound with a chlorine substitution instead of the hydroxyl group.
Uniqueness
This compound is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
15831-63-7 |
---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-benzyl-2-hydroxy-N-methylethanamine oxide |
InChI |
InChI=1S/C10H15NO2/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
MJQPYETZBGKFSD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](CCO)(CC1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.